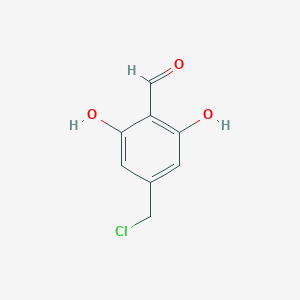
4-(chloromethyl)-2,6-dihydroxybenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Chloromethyl)-2,6-dihydroxybenzaldehyde is an organic compound with a benzaldehyde core substituted with chloromethyl and hydroxyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(chloromethyl)-2,6-dihydroxybenzaldehyde typically involves the chloromethylation of 2,6-dihydroxybenzaldehyde. One common method includes the reaction of 2,6-dihydroxybenzaldehyde with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride . The reaction is carried out under acidic conditions to facilitate the formation of the chloromethyl group.
Industrial Production Methods
Industrial production methods for this compound may involve similar chloromethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly catalysts and solvents is preferred to minimize the environmental impact.
化学反应分析
Types of Reactions
4-(Chloromethyl)-2,6-dihydroxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can react with the chloromethyl group under basic conditions.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Various substituted benzaldehyde derivatives.
科学研究应用
4-(Chloromethyl)-2,6-dihydroxybenzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes and hydroxyl groups.
Industry: Used in the production of polymers and materials with specific properties.
作用机制
The mechanism of action of 4-(chloromethyl)-2,6-dihydroxybenzaldehyde involves its reactivity due to the presence of the chloromethyl, hydroxyl, and aldehyde groups. These functional groups allow it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
相似化合物的比较
Similar Compounds
4-(Chloromethyl)benzoic acid: Similar in structure but with a carboxylic acid group instead of an aldehyde.
2,6-Dihydroxybenzaldehyde: Lacks the chloromethyl group.
4-Chloromethylphenol: Contains a phenol group instead of an aldehyde.
Uniqueness
4-(Chloromethyl)-2,6-dihydroxybenzaldehyde is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate for synthesizing a wide range of compounds with diverse applications .
属性
分子式 |
C8H7ClO3 |
|---|---|
分子量 |
186.59 g/mol |
IUPAC 名称 |
4-(chloromethyl)-2,6-dihydroxybenzaldehyde |
InChI |
InChI=1S/C8H7ClO3/c9-3-5-1-7(11)6(4-10)8(12)2-5/h1-2,4,11-12H,3H2 |
InChI 键 |
CARUKBKADBOJPJ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1O)C=O)O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


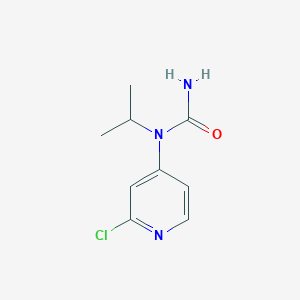
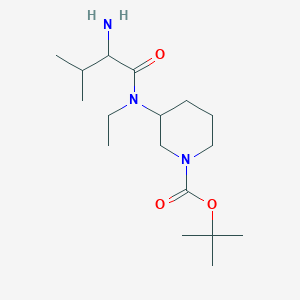
![6,8,8-trimethyl-4-(trifluoromethyl)-6,7,8,9-tetrahydropyrido[3,2-g]quinolin-2(1H)-one](/img/structure/B14788679.png)
![[(19S)-8-amino-19-ethyl-14,18-dioxo-10-(pentylamino)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] acetate;hydrochloride](/img/structure/B14788685.png)
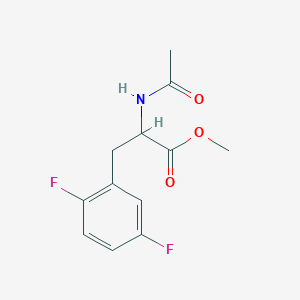
![8-hydroxy-5-[1-hydroxy-2-(propan-2-ylamino)butyl]-4aH-quinolin-2-one](/img/structure/B14788693.png)
![2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-N-ethylpropanamide](/img/structure/B14788707.png)
![(1R)-3-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,4,5-trihydroxycyclohexane-1-carboxylic acid](/img/structure/B14788726.png)
![(10R,13S)-17-acetyl-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14788731.png)
![[1-(2-Acetamidopropanoyl)pyrrolidin-2-yl]boronic acid](/img/structure/B14788739.png)
![2-{1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl}acetic acid](/img/structure/B14788751.png)
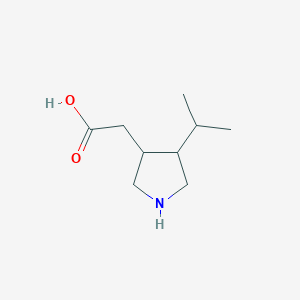
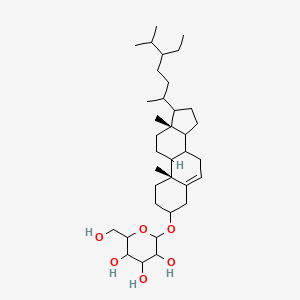
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B14788765.png)
